(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide belongs to the chromene-carboxamide family, characterized by a 2H-chromene core substituted with an imino-acetyloxy group at position 2 and a 3-chloro-4-methylphenylcarboxamide moiety at position 3 (Fig. 1). Its Z-configuration at the imino double bond is critical for maintaining structural stability and biological interactions.
Properties
IUPAC Name |
[(Z)-[3-[(3-chloro-4-methylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-11-7-8-14(10-16(11)20)21-18(24)15-9-13-5-3-4-6-17(13)25-19(15)22-26-12(2)23/h3-10H,1-2H3,(H,21,24)/b22-19- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBYCJXHNFABNO-QOCHGBHMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NOC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\OC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.77 g/mol. Its structure features a chromene core substituted with an acetyloxyimino group and a chloro-methyl phenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.77 g/mol |
| Chemical Class | Chromene derivative |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that chromene derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells. These effects are often mediated through the modulation of key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to cell cycle arrest and increased apoptosis rates .
Anti-inflammatory and Antioxidant Activity
The compound's structural features suggest potential anti-inflammatory and antioxidant activities. Chromene derivatives have been reported to reduce oxidative stress markers and inflammatory cytokines in vitro. This makes them promising candidates for treating conditions characterized by chronic inflammation and oxidative damage.
Study on Anticancer Effects
A study conducted on a related chromene derivative demonstrated its ability to inhibit the growth of PC-3 and MCF-7 cells effectively. The mechanism involved the downregulation of Akt and mTOR signaling pathways, which are crucial for cell survival and proliferation. The compound induced apoptosis through a JNK-dependent mechanism, highlighting its potential as an anticancer agent .
In Vivo Studies
In vivo studies using animal models have shown that similar chromene compounds can significantly reduce tumor size without notable toxicity. These findings suggest that This compound could be developed further for therapeutic use in oncology.
Potential Applications
Given its biological activity, This compound holds promise in several therapeutic areas:
- Cancer Therapy : Targeting specific cancer cell lines with potential combination therapies.
- Anti-inflammatory Treatments : Developing formulations aimed at chronic inflammatory diseases.
- Antioxidant Supplements : Investigating its role in reducing oxidative stress in various conditions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in the Chromene Core
2-Oxo vs. 2-Imino Substitutions
- 2-Imino Derivatives (e.g., 1a–c): The 2-imino group in compounds like 2-imino-N-phenyl-2H-chromene-3-carboxamide facilitates cyclization reactions to form pyrimidinones and lactams, which are absent in the acetyloxyimino-substituted target compound .
Modifications at Position 3
Functional Group Variations
Acetyloxyimino vs. Hydrazinylidene Groups
- This difference could influence applications in catalysis or metalloprotein inhibition .
Halogen and Methyl Substituents
- 6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl) Derivative (CAS 1327172-09-7): The methylsulfanyl group enhances electron-richness, which may improve antioxidant or radical-scavenging activity .
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Basic Question: What synthetic methodologies are commonly employed for preparing (2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide, and how is purity confirmed?
Answer:
The synthesis typically involves coupling reactions between activated intermediates. For example, amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) under anhydrous conditions in dichloromethane (DCM) is a key step . Reaction monitoring via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is critical to track intermediates. Final purification involves recrystallization or column chromatography. Purity is confirmed via:
- Melting point analysis (using a digital melting point apparatus).
- NMR spectroscopy (¹H/¹³C in DMSO-d₆) to verify structural integrity and absence of impurities .
- Elemental analysis (within ±0.5% of theoretical values) .
Basic Question: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
While specific safety data for this compound are limited, structurally related chloroacetamides and nitroaromatics suggest:
- Use of personal protective equipment (PPE) : gloves, lab coat, and eye protection.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., acetic acid, DCM) .
- Waste disposal : Segregate halogenated organic waste per institutional guidelines.
Advanced Question: How can discrepancies in ¹H NMR spectral data for intermediates be resolved, particularly with low-solubility compounds?
Answer:
Low solubility in DMSO-d₆ or CDCl₃ can lead to poor signal resolution. Mitigation strategies include:
- Alternative solvents : Use deuterated DMF or acetone for polar intermediates.
- Elevated temperature NMR : Acquire spectra at 50–60°C to enhance solubility .
- HSQC/HMBC experiments : For unambiguous assignment of proton-carbon correlations in complex spectra .
Advanced Question: What advanced techniques are used to resolve contradictions in crystallographic data for Z-configuration imines?
Answer:
The Z-configuration of the imine group can be confirmed via:
- Single-crystal X-ray diffraction (SCXRD) : SHELXT/SHELXL software refines space groups and validates stereochemistry .
- Density Functional Theory (DFT) : Computational modeling of molecular geometry compared to experimental bond lengths/angles.
- IR spectroscopy : C=N stretching frequencies (1635–1650 cm⁻¹) correlate with Z/E isomerism .
Advanced Question: How can reaction yields be optimized for amide coupling steps involving sterically hindered intermediates?
Answer:
Steric hindrance from the 3-chloro-4-methylphenyl group may reduce coupling efficiency. Optimization strategies:
- Coupling agent selection : Replace TBTU with HATU for higher reactivity in bulky systems .
- Temperature control : Perform reactions at 0–5°C to minimize side reactions (e.g., racemization).
- Solvent choice : Use DMF instead of DCM to improve solubility of aromatic intermediates .
Advanced Question: What analytical workflows are recommended for detecting trace impurities in the final product?
Answer:
- High-resolution mass spectrometry (HRMS) : Identifies impurities with mass deviations <5 ppm.
- HPLC-PDA/MS : Reverse-phase C18 columns with acetonitrile/water gradients separate polar and non-polar byproducts .
- Residual solvent analysis : GC-MS detects traces of DCM or TBTU-derived byproducts .
Advanced Question: How does the electronic environment of the chromene ring influence the compound’s spectroscopic properties?
Answer:
The chromene ring’s conjugation with the acetyloxyimino group creates a bathochromic shift in UV-Vis spectra (λmax ~350 nm). Substituent effects:
- Electron-withdrawing groups (e.g., Cl on phenyl): Increase λmax due to enhanced conjugation .
- Solvatochromism : Polar solvents stabilize excited states, shifting absorption bands .
Advanced Question: What computational methods validate the stability of the Z-isomer under physiological conditions?
Answer:
- Molecular dynamics (MD) simulations : Assess isomerization kinetics in aqueous buffers.
- pKa calculations : Predict protonation states affecting imine stability .
- Docking studies : Evaluate binding affinity changes if isomerization occurs in biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
